molecular formula C8H6N4 B13799305 1,3-Benzenedicarbonitrile,4,6-diamino-

1,3-Benzenedicarbonitrile,4,6-diamino-

Cat. No.: B13799305
M. Wt: 158.16 g/mol
InChI Key: NLLAIDCVACJMDE-UHFFFAOYSA-N
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Description

1,3-Benzenedicarbonitrile,4,6-diamino- (CAS: Not explicitly provided in evidence; referenced as a radical ion in ) is a substituted benzene derivative featuring two cyano (-CN) groups at the 1,3-positions and two amino (-NH₂) groups at the 4,6-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, polymer synthesis, or pharmaceutical intermediates.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

4,6-diaminobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8H6N4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,11-12H2

InChI Key

NLLAIDCVACJMDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C#N)N)N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Benzenedicarbonitrile, 4,6-diamino- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dicyanobenzene with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

In industrial settings, the production of 1,3-Benzenedicarbonitrile, 4,6-diamino- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1,3-Benzenedicarbonitrile, 4,6-diamino- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines under suitable conditions.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Benzenedicarbonitrile, 4,6-diamino- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarbonitrile, 4,6-diamino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Chlorothalonil and the dibromo analog feature electron-withdrawing halogen substituents, enhancing stability and pesticidal activity . In contrast, the amino groups in 1,3-Benzenedicarbonitrile,4,6-diamino- are electron-donating, likely increasing its nucleophilic reactivity .
  • Sulfonic Acid vs. Cyano Groups: The sulfonated analog (CAS 137-50-8) exhibits high water solubility due to sulfonic acid groups, unlike the hydrophobic cyano-based compounds .

Physicochemical Properties

Property 1,3-Benzenedicarbonitrile,4,6-diamino- Chlorothalonil 4,6-Dibromo Analog Sulfonated Analog
Water Solubility Likely low (cyano groups) 0.6 mg/L at 25°C Not reported High (sulfonic acid)
Vapor Pressure Not reported <0.01 mmHg at 40°C Not reported Not reported
Stability Susceptible to oxidation (amino groups) Thermally stable Halogen-enhanced stability Acid-stable

Key Observations :

  • Chlorothalonil’s low vapor pressure and water solubility make it suitable as a non-systemic fungicide .

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